molecular formula C21H22N4O3S B2560505 4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946239-00-5

4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2560505
CAS RN: 946239-00-5
M. Wt: 410.49
InChI Key: PVEYOBUEODXNRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H22N4O3S. The InChI code is 1S/C16H19N3O3S/c1-13-2-5-15 (6-3-13)23 (20,21)18-14-4-7-16 (17-12-14)19-8-10-22-11-9-19/h2-7,12,18H,8-11H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.49. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agent Development

This compound’s structural similarity to known antimicrobial agents suggests it could be explored for its efficacy against bacteria and fungi. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis . Further in vitro studies could elucidate its potential as a broad-spectrum antimicrobial agent.

Cancer Therapy: Targeted Drug Design

The morpholinyl and pyridazinyl moieties within the compound’s structure may interact with specific cellular receptors or enzymes that are overexpressed in cancer cells. This interaction could be harnessed to develop targeted cancer therapies, especially if the compound demonstrates cytotoxic activity in preliminary screenings .

Agricultural Chemistry: Herbicide Formulation

Compounds with pyridazine rings have been investigated for their herbicidal properties. This compound could be a candidate for the development of new herbicides, potentially offering a novel mode of action against resistant weed species .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram and the signal word “Warning”. The hazard statements are H302, H312, H332 .

properties

IUPAC Name

4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-16-2-8-19(9-3-16)29(26,27)24-18-6-4-17(5-7-18)20-10-11-21(23-22-20)25-12-14-28-15-13-25/h2-11,24H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEYOBUEODXNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

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